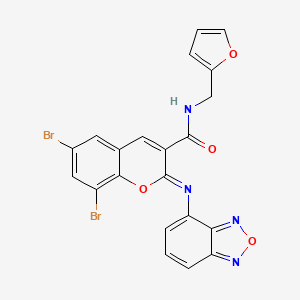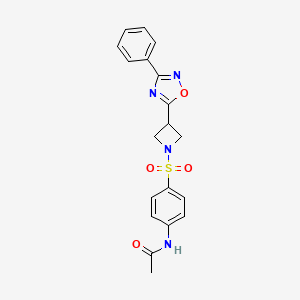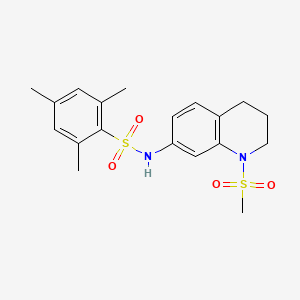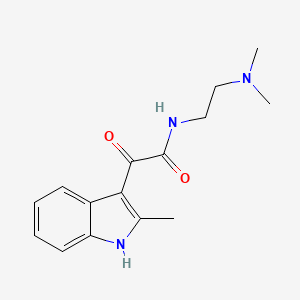![molecular formula C12H11F3N2O2 B2923648 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone CAS No. 2034606-12-5](/img/structure/B2923648.png)
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of 2-Oxa-5-azabicyclo[2.2.1]heptane . This core structure is a bicyclic compound containing a nitrogen atom and an oxygen atom . The specific derivative you mentioned has additional functional groups attached, including a pyridine ring with a trifluoromethyl group .
Molecular Structure Analysis
The molecular structure of this compound would be based on the 2-Oxa-5-azabicyclo[2.2.1]heptane core, with additional groups attached at specific positions . The exact structure would depend on the locations and orientations of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure . These could include properties such as melting point, boiling point, solubility, and reactivity .Aplicaciones Científicas De Investigación
Pharmacological and Toxicological Research
Research involving similar bicyclic and pyridinyl compounds focuses on understanding their pharmacokinetics, therapeutic potential, and safety profiles. For instance, studies on compounds like cefazedone and fluoroquinolones explore their antibacterial properties, dosing, and systemic tolerance in human subjects (Nakashima et al., 1995). These investigations provide critical insights into the drug development process, including the assessment of drug efficacy, metabolism, and potential toxicological effects.
Mechanistic Studies and Safety Evaluation
Mechanistic studies on compounds with trifluoromethyl groups and their interactions with biological systems are crucial for drug design. For example, the exploration of thromboxane A2 synthetase inhibition and prostaglandin endoperoxide receptor blockade by certain molecules (Clerck et al., 1989) offers valuable information on the modulation of inflammatory pathways and cardiovascular health. Such studies can guide the development of novel therapeutic agents targeting specific biochemical pathways.
Environmental and Occupational Health
Research into the environmental and occupational health impacts of chemical exposure is another area where related compounds are studied. Investigations into the percutaneous absorption and systemic effects of skin exposure to chemical enhancers like Azone (Wester et al., 1994) can inform safety guidelines and risk assessments for chemicals with potential dermal exposure.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-oxa-5-azabicyclo[2.2.1]heptan-5-yl-[6-(trifluoromethyl)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N2O2/c13-12(14,15)10-2-1-7(4-16-10)11(18)17-5-9-3-8(17)6-19-9/h1-2,4,8-9H,3,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXWFAQLWZLCXKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)C(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(6-(trifluoromethyl)pyridin-3-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)benzamide](/img/structure/B2923568.png)
![5-[1-[2-[(1-Cyano-1-cyclopropylethyl)amino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2923569.png)
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B2923571.png)
![N-(2,5-dimethylphenyl)-2-{[4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2923572.png)
![4-methyl-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2923573.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2923578.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2923580.png)




